Docebenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

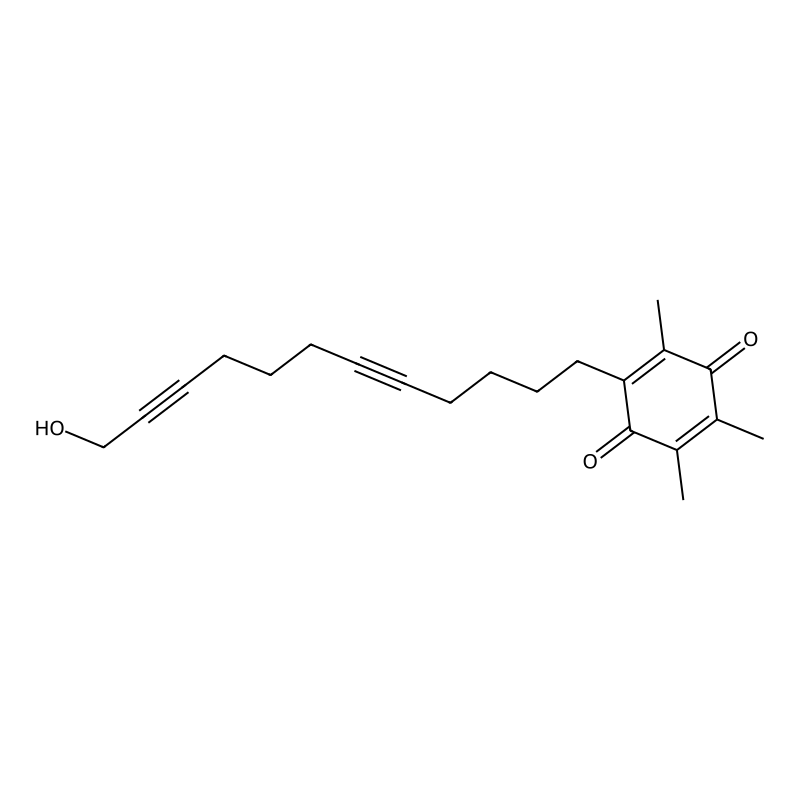

SMILES

solubility

Synonyms

Canonical SMILES

Docebenone (CAS: 80809-81-0), commonly known as AA-861, is a highly selective, orally active benzoquinone-derivative inhibitor of 5-lipoxygenase (5-LOX). It competitively blocks the dioxygenation of arachidonic acid, thereby suppressing the downstream biosynthesis of pro-inflammatory leukotrienes (such as LTB4) and 5-HETE . With an IC50 of 0.8 µM for 5-LOX, it exhibits greater than 100-fold selectivity over 12-LOX and cyclooxygenase (COX) . Unlike iron-chelating inhibitors, Docebenone functions as a lipophilic redox inhibitor that competes directly with fatty acid substrates at the active site cleft. This distinct mechanism, combined with its high purity and stability, makes it a critical procurement choice for high-fidelity in vitro and in vivo models studying arachidonic acid metabolism, inflammatory cascades, and ferroptosis.

Substituting Docebenone with more common 5-LOX inhibitors like Zileuton or pan-LOX inhibitors like NDGA introduces severe confounding variables into experimental workflows. Zileuton inhibits 5-LOX via iron chelation, which inadvertently disrupts intracellular iron homeostasis and artificially blocks ferroptosis independent of lipoxygenase activity [1]. Conversely, NDGA and Baicalein act as potent direct reactive oxygen species (ROS) scavengers, masking the true enzymatic contribution of 5-LOX to oxidative stress [2]. Docebenone lacks both iron-chelating and direct DPPH-scavenging properties, ensuring that observed phenotypic changes—such as lipid peroxidation or cell viability—are strictly attributable to the enzymatic blockade of the 5-LOX pathway rather than off-target chemical quenching.

Avoidance of Iron Chelation in Ferroptosis and Oxidative Stress Assays

In models of ferroptosis, the mechanism of 5-LOX inhibition is critical. Zileuton and BWA4C suppress 5-LOX activity by chelating the central iron atom or stabilizing the ferrous state, which directly interferes with the labile iron pool required for Fenton reactions [1]. In contrast, Docebenone (AA-861) acts as a competitive redox inhibitor that binds the active site cleft without chelating iron. This allows researchers to inhibit 5-LOX without artificially rescuing cells from iron-dependent lipid peroxidation.

| Evidence Dimension | Mechanism of 5-LOX inhibition and iron interaction |

| Target Compound Data | Competitive redox inhibitor; does not chelate iron |

| Comparator Or Baseline | Zileuton (Iron-chelating inhibitor) |

| Quantified Difference | Eliminates off-target iron chelation confounding |

| Conditions | Ferroptosis and intracellular iron pool assays |

Procuring Docebenone is essential for ferroptosis research to ensure that cell survival is mediated by 5-LOX inhibition rather than artifactual iron depletion.

Isolation of Enzymatic Inhibition from Direct ROS Scavenging

When evaluating oxidative stress, many LOX inhibitors confound results by acting as direct antioxidants. In comparative DPPH scavenging and carbonyl group formation assays, NDGA (10 µM) decreased TBARS formation by ~50% and exhibited strong direct free radical scavenging comparable to trolox [1]. Docebenone (AA-861), however, showed no effect on carbonyl group formation and lacked DPPH scavenging activity, demonstrating a very weak direct antioxidative potential.

| Evidence Dimension | Direct DPPH radical scavenging and carbonyl group formation |

| Target Compound Data | No effect on DPPH scavenging or carbonyl formation |

| Comparator Or Baseline | NDGA and Baicalein (Strong direct ROS scavengers) |

| Quantified Difference | Zero direct chemical antioxidant confounding |

| Conditions | Cell-free Fe/ascorbate-induced lipid peroxidation and DPPH assays |

Buyers studying oxidative stress should select Docebenone to guarantee that reductions in lipid peroxidation are enzymatically driven rather than chemically quenched.

High Isoform Selectivity for Arachidonic Acid Pathway Mapping

Cross-inhibition of related lipoxygenases and cyclooxygenases can ruin eicosanoid profiling. Docebenone demonstrates an IC50 of 0.8 µM for 5-LOX while maintaining a >100-fold selectivity margin over 12-LOX and COX . In contrast, NDGA acts as a pan-LOX inhibitor, suppressing 5-LOX, 12-LOX, 15-LOX, and COX simultaneously. This high selectivity ensures that Docebenone specifically halts the production of 5-HETE and LTB4 without altering parallel prostaglandin or 12-HETE synthesis pathways.

| Evidence Dimension | Selectivity ratio (5-LOX vs. 12-LOX/COX) |

| Target Compound Data | >100-fold selective for 5-LOX (IC50 = 0.8 µM) |

| Comparator Or Baseline | NDGA (Non-selective pan-LOX/COX inhibitor) |

| Quantified Difference | >100x greater pathway specificity |

| Conditions | In vitro enzymatic profiling and isolated macrophage assays |

Procuring Docebenone prevents off-target suppression of parallel inflammatory pathways, ensuring high-fidelity eicosanoid profiling.

Induction of 5-LOX-Independent Cytotoxicity in Oncology Models

Beyond its primary enzymatic target, Docebenone exhibits potent off-target cytotoxicity in specific cancer cell lines. In Capan-2 pancreatic cancer cells, Docebenone concentration-dependently reduced overall cell viability with an IC50 of 57 µM (requiring ≥36 h incubation) [1]. In stark contrast, the clinical 5-LOX inhibitor Zileuton failed to induce similar cytotoxic effects even at concentrations up to 100 µM. This makes Docebenone a unique dual-action probe for exploring lipoxygenase-independent apoptotic pathways in tumor models.

| Evidence Dimension | Reduction in tumor cell viability (IC50) |

| Target Compound Data | IC50 = 57 µM (Capan-2 cells) |

| Comparator Or Baseline | Zileuton (No cytotoxicity up to 100 µM) |

| Quantified Difference | Significant off-target cytotoxicity absent in Zileuton |

| Conditions | WST-1 viability assay in Capan-2 pancreatic cancer cells (≥36 h) |

Oncology researchers should procure Docebenone when investigating 5-LOX-independent mechanisms of tumor suppression that standard clinical inhibitors cannot trigger.

Ferroptosis and Iron Metabolism Assays

Docebenone is the optimal choice for ferroptosis models where iron homeostasis must remain unperturbed. Because it does not chelate the central iron atom of 5-LOX, it allows researchers to study the role of lipoxygenase-mediated lipid peroxidation without artificially rescuing cells via iron depletion, a common confounding factor when using Zileuton [1].

Oxidative Stress and Lipid Peroxidation Studies

In assays measuring reactive oxygen species (ROS) or carbonyl group formation, Docebenone is the preferred inhibitor. Its lack of direct DPPH-scavenging activity ensures that any observed reduction in oxidative stress is strictly due to the enzymatic blockade of 5-LOX, avoiding the chemical quenching artifacts introduced by NDGA or Baicalein [2].

High-Fidelity Eicosanoid Profiling

Docebenone is the ideal procurement choice for mapping arachidonic acid cascades. Its >100-fold selectivity for 5-LOX over 12-LOX and COX ensures that researchers can specifically halt 5-HETE and LTB4 production in macrophages or whole blood assays without inadvertently suppressing parallel prostaglandin or 12-HETE pathways .

Oncology Screening for Dual-Action Inhibitors

For cancer research focusing on pancreatic or leukemic cell lines, Docebenone provides a unique pharmacological profile. Its ability to induce 5-LOX-independent cytotoxicity at higher concentrations (IC50 ~57 µM) makes it a valuable tool for exploring alternative apoptotic pathways in tumor models where standard inhibitors like Zileuton show no efficacy[3].

References

- [1] Steinhilber, D., et al. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 2022.

- [2] Maciag, J. P., et al. Evaluation of the antioxidative properties of lipoxygenase inhibitors. Pharmacological Reports, 2012.

- [4] Fischer, A. S., et al. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity. British Journal of Pharmacology, 2010.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dioxygenases [EC:1.13.11.-]

ALOX5 [HSA:240] [KO:K00461]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Lipoxygenase Protein Expression and Its Effect on Oxidative Stress Caused by Benzidine in Normal Human Urothelial Cell Lines

Yun Huang, Shaoling Huang, Yue Wu, Minlan Peng, Xinge Zhang, Jing Wang, Jianan HuPMID: 30739549 DOI: 10.1177/1091581819827495

Abstract

Metabolic activation of indirect-acting carcinogens in the target organ is an effective mechanism of carcinogenesis. Lipoxygenase (LOX) can co-oxidize the bladder carcinogen benzidine (BZ). However, it is not entirely clear whether BZ is activated and which enzyme is involved in its activation in bladder epithelial cells. Our results showed that BZ induced 5-LOX protein expression but had no significant influence on the expression of 15-LOX-2, CYP1B1, and CYP2E1 in SV-40 immortalized human uroepithelial SV-HUC-1 cells. BZ induced oxidative stress in SV-HUC-1 cells by increasing reactive oxygen species (ROS) and malondialdehyde levels significantly in the 100 and 200 μmol/L-BZ-treated groups and decreased the level of the antioxidant reduced glutathione significantly at 200 μmol/L BZ. Concurrently, the activity of catalase was increased, while the activity of superoxide dismutase was increased at 50 μmol/L BZ but gradually decreased with increasing concentrations of BZ ( P < 0.05). However, the oxidative stress and damage in SV-HUC-1 cells caused by BZ were effectively inhibited by the 5-LOX-specific inhibitor AA861 at 10 μmol/L. Thus, 5-LOX is probably the major LOX isozyme to co-oxidize exogenous chemicals in SV-HUC-1 cells. AA861 has a protective effect on the oxidative stress and damage induced by BZ in SV-HUC-1 cells. We conclude that BZ can be activated by 5-LOX to produce ROS and oxidative stress, which may be associated with bladder cancer caused by BZ.Dexmedetomidine-induced contraction involves c-Jun NH2 -terminal kinase phosphorylation through activation of the 5-lipoxygenase pathway in the isolated endothelium-denuded rat aorta

Seong-Ho Ok, Hyo-Jin Byon, Hana Jin, Hye Jung Kim, Woochan Kim, In-Koo Nam, So Young Eun, Ju-Tae SohnPMID: 25224579 DOI: 10.1111/1440-1681.12307

Abstract

Vasoconstriction induced by dexmedetomidine, a highly selective alpha-2 adrenoceptor agonist, mainly involves c-Jun NH2 -terminal kinase (JNK) phosphorylation in the isolated endothelium-denuded aorta. We carried out an in vitro study to determine the main arachidonic acid metabolic pathway that is involved in dexmedetomidine-induced JNK activation. Cumulative dexmedetomidine concentration-contractile response curves were generated in the endothelium-denuded rat aorta in the presence or absence of the following inhibitors: the JNK inhibitor SP600125, the phospholipase A2 inhibitor quinacrine dihydrochloride, the non-specific lipoxygenase (LOX) inhibitor nordihydroguaiaretic acid, the 5-LOX inhibitor AA-861, the dual 5-LOX and cyclooxygenase (COX) inhibitor phenidone, the non-specific COX inhibitor indomethacin, the cytochrome p450 epoxygenase inhibitor fluconazole, the COX-1 inhibitor SC-560, and the COX-2 inhibitor NS-398. The effect of the alpha-2 adrenoceptor inhibitor rauwolscine and other inhibitors, such as quinacrine dihydrochloride, nordihydroguaiaretic acid, AA-861, phenidone, indomethacin and the protein kinase C inhibitor GF 109203X, on dexmedetomidine-induced JNK phosphorylation was investigated in rat aortic vascular smooth muscle cells with western blotting. The effect of dexmedetomidine on 5-LOX and COX-2 expression was investigated in vascular smooth muscle cells. SP600125, quinacrine dihydrochloride, nordihydroguaiaretic acid, AA-861, phenidone, rauwolscine and chelerythrine attenuated dexmedetomidine-induced contraction. Indomethacin slightly attenuated dexmedetomidine-induced contraction. Fluconazole and SC-560 had no effect on dexmedetomidine-induced contraction, whereas NS-398 attenuated contraction. SP600125, rauwolscine, quinacrine dihydrochloride, nordihydroguaiaretic acid, AA-861, phenidone and GF 109203X attenuated dexmedetomidine-induced JNK phosphorylation. 5-LOX and COX-2 were upregulated by dexmedetomidine. Thus, dexmedetomidine-induced alpha-2 adrenoceptor-mediated contraction is mediated mainly by 5-LOX and partially by COX-2, which leads to JNK phosphorylation.RNA Interference Protects Against 5-Lipoxygenase-Induced Cocarcinogen, Benzidine, Oxidation and Cytotoxicity in Human Tracheobronchial Epithelial Cells

Yun Huang, Qingping Tan, Yue Wu, Hongxiang Zhu, Minru Xiong, Jianan HuPMID: 25001243 DOI: 10.1177/1091581814542030

Abstract

Lipoxygenase (LOX)-catalyzed cooxidation of the human carcinogen benzidine (BZD) has been shown in in vitro enzyme systems. This study aimed to determine whether BZD could be activated by arachidonate 5-lipoxygenase (ALOX5) in the human tracheobronchial epithelial cells (HBECs) using RNA interference strategy and a 5-LOX-specific inhibitor, AA861. We show that the soybean LOX catalyzed the cooxidation of BZD, generating BZD diimine. Benzidine induced expression of ALOX5 messenger RNA and 5-LOX protein in HBECs, and significantly decreased cell proliferation, but enhanced DNA damage and apoptosis in HBECs which were significantly inhibited by lentiviral-mediated small hairpin RNA-knockdown of ALOX5 and by AA861. Thus, BZD could upregulate the expression of ALOX5 in HBECs, while inhibition of the protein or gene expression or enzyme activity could prevent BZD-induced cytotoxicity and DNA damage in HBECs, which might be caused by the 5-LOX-catalyzed oxidative activation of BZD.Leukotriene B4 modulates P2X7 receptor-mediated Leishmania amazonensis elimination in murine macrophages

Mariana M Chaves, Camila Marques-da-Silva, Ana Paula T Monteiro, Cláudio Canetti, Robson Coutinho-SilvaPMID: 24729618 DOI: 10.4049/jimmunol.1301058

Abstract

ATP is an important signaling molecule in the immune system, and it is able to bind the P2X7 purinergic receptor. Recently, our group showed that ATP-treated macrophages eliminate Leishmania amazonensis. It has been reported that leukotriene B4 (LTB4) reduces the parasitic load of infected macrophages. Additionally, it has been demonstrated that the P2X7 receptor can induce PLA2 activation and arachidonic acid mobilization. Based on these findings, we investigated whether LTB4 is produced upon P2X7 receptor activation and examined whether LTB4 modulates parasite elimination. Using macrophages lacking the P2X7 receptor, we observed that ATP was not able to reduce L. amazonensis load. This result suggests a role of the P2X7 purinergic receptor in parasite elimination. In addition, ATP was sufficient to induce LTB4 release from infected control macrophages but not from macrophages lacking the P2X7 receptor. Moreover, we found that ATP failed to decrease the parasitic load in 5-lipoxygenase (LO)-deficient macrophages. Treatment with the 5-LO inhibitor AA861 also impairs the ATP effect on parasitic loads. Furthermore, macrophages from 5-LO knockout mice eliminated L. amazonensis in the presence of exogenous LTB4, and macrophages obtained from P2X7 receptor knockout mice eliminated L. amazonensis when incubated with ionomycin. Finally, we demonstrated that in the presence of CP105696, an antagonist for LTB4 high-affinity receptor, ATP was not able to reduce parasitic load. These results indicate that P2X7 receptor activation leads to LTB4 formation, which is required for L. amazonensis elimination.Oxygen glucose deprivation-induced astrocyte dysfunction provokes neuronal death through oxidative stress

Elsa Gouix, Alain Buisson, André Nieoullon, Lydia Kerkerian-Le Goff, Joseph S Tauskela, Nicolas Blondeau, Laurence Had-AissouniPMID: 24928737 DOI: 10.1016/j.phrs.2014.06.002

Abstract

Understanding the role of astrocytes in stroke is assuming increasing prominence, not only as an important component on its own within the neurovascular unit, but also because astrocytes can influence neuronal outcome. Ischemia may induce astrogliosis and other phenotypic changes, but these remain poorly understood, in part due to limitations in reproducing these changes in vitro. Dibutyryl cyclic AMP-differentiated cultured astrocytes are more representative of the in vivo astroglial cell phenotype, and were much more susceptible than undifferentiated astrocytes to an ischemic-like stress, oxygen-glucose deprivation (OGD). OGD altered the expression/distribution and activity of glial glutamate transporters, impaired cellular glutamate uptake and decreased intracellular levels of glutathione preferentially in differentiated astrocytes. Resistance to OGD was conferred by inhibiting caspase-3 with DEVD-CHO and oxidative stress by the antioxidant N-acetylcysteine (NAC). The resistance of undifferentiated astrocytes to OGD may result from a transient but selective morphological transformation into Alzheimer type II astrocytes, an intermediary stage prior to transforming into reactive astrocytes. Co-culture of neurons with OGD-exposed astrocytes resulted in neurotoxicity, but at surprisingly lower levels with dying differentiated astrocytes. The antioxidant NAC or the 5-LOX inhibitor AA861 added upon co-culture delayed (day 1) but did not prevent neurotoxicity (day 3). Astrocytes undergoing apoptosis as a result of ischemia may represent a transient neuroprotective mechanism via ischemia-induced release of glutathione, but oxidative stress was responsible for neuronal demise when ischemia compromised astrocyte supportive functions.5-lipoxygenase mediates docosahexaenoyl ethanolamide and N-arachidonoyl-L-alanine-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells

Seok-Woo Park, J Hun Hah, Sang-Mi Oh, Woo-Jin Jeong, Myung-Whun SungPMID: 27411387 DOI: 10.1186/s12885-016-2499-3

Abstract

Endocannabinoids have recently drawn attention as promising anti-cancer agents. We previously observed that anandamide (AEA), one of the representative endocannabinoids, effectively inhibited the proliferation of head and neck squamous cell carcinoma (HNSCC) cell lines in a receptor-independent manner. In this study, using HNSCC cell lines, we examined the anti-cancer effects and the mechanisms of action of docosahexaenoyl ethanolamide (DHEA) and N-arachidonoyl-L-alanine (NALA), which are polyunsaturated fatty acid (PUFA)-based ethanolamides like AEA.DHEA and NALA were found to effectively inhibit HNSCC cell proliferation. These anti-proliferative effects seemed to be mediated in a cannabinoid receptor-independent manner, since the antagonist of cannabinoid receptor-1 (CB1) and vanilloid receptor-1 (VR1), two endocannabinoid receptors, did not reverse the ability of DHEA and NALA to induce cell death. Instead, we observed an increase in reactive oxygen species (ROS) production and a decrease of phosphorylated Akt as a result of DHEA and NALA treatment. Antioxidants efficiently reversed the inhibition of cell proliferation and the decrease of phosphorylated Akt induced by DHEA and NALA; inhibition of 5-lipoxygenase (5-LO), which is expected to be involved in DHEA- and NALA-degradation pathway, also partially blocked the ability of DHEA and NALA to inhibit cell proliferation and phosphorylated Akt. Interestingly, ROS production as a result of DHEA and NALA treatment was decreased by inhibition of 5-LO.

From these findings, we suggest that ROS production induced by the 5-LO pathway mediates the anti-cancer effects of DHEA and NALA on HNSCC cells. Finally, our findings suggest the possibility of a new cancer-specific therapeutic strategy, which utilizes 5-LO activity rather than inhibiting it.

Inhibition of 5-lipoxygenase pathway attenuates acute liver failure by inhibiting macrophage activation

Lu Li, Yi-Rong Liu, Shan Gao, Jun-Feng Li, Shan-Shan Li, Dan-Dan Zhang, Shuang Liu, Li Bai, Su-Jun Zheng, Zhong-Ping Duan, Min Qi, Yu ChenPMID: 24987711 DOI: 10.1155/2014/697560

Abstract

This study aimed to investigate the role of 5-lipoxygenase (5-LO) in acute liver failure (ALF) and changes in macrophage activation by blocking it. ALF was induced in rats by administration of D-galactosamine (D-GalN)/lipopolysaccharide (LPS). Rats were injected intraperitoneally with AA-861 (a specific 5-LO inhibitor), 24 hr before D-GalN/LPS administration. After D-GalN/LPS injection, the liver tissue was collected for assessment of histology, macrophage microstructure, macrophage counts, 5-LO mRNA formation, protein expression, and concentration of leukotrienes. Serum was collected for detecting alanine aminotransferase (ALT), aspartate transaminase (AST), total bilirubin (Tbil), and tumor necrosis factor- (TNF-) α . Twenty-four hours after injection, compared with controls, ALF rats were characterized by widespread hepatocyte necrosis and elevated ALT, AST, and Tbil, and 5-LO protein expression reached a peak. Liver leukotriene B4 was also significantly elevated. However, 5-LO mRNA reached a peak 8 hr after D-GalN/LPS injection. Simultaneously, the microstructure of macrophages was changed most significantly and macrophages counts were increased significantly. Moreover, serum TNF- α was also elevated. By contrast, AA-861 pretreatment significantly decreased liver necrosis as well as all of the parameters compared with the rats without pretreatment. Macrophages, via the 5-LO pathway, play a critical role in ALF, and 5-LO inhibitor significantly alleviates ALF, possibly related to macrophage inhibition.Biofilm inhibitors that target amyloid proteins

Diego Romero, Edgardo Sanabria-Valentín, Hera Vlamakis, Roberto KolterPMID: 23352144 DOI: 10.1016/j.chembiol.2012.10.021

Abstract

Bacteria establish stable communities, known as biofilms, that are resistant to antimicrobials. Biofilm robustness is due to the presence of an extracellular matrix, which for several species-among them Bacillus subtilis-includes amyloid-like protein fibers. In this work, we show that B. subtilis biofilms can be a simple and reliable tool for screening of molecules with antiamyloid activity. We identified two molecules, AA-861 and parthenolide, which efficiently inhibited biofilms by preventing the formation of amyloid-like fibers. Parthenolide also disrupted pre-established biofilms. These molecules also impeded the formation of biofilms of other bacterial species that secrete amyloid proteins, such as Bacillus cereus and Escherichia coli. Furthermore, the identified molecules decreased the conversion of the yeast protein New1 to the prion state in a heterologous host, indicating the broad range of activity of the molecules.Expression and contributions of TRPM7 and KCa2.3/SK3 channels to the increased migration and invasion of microglia in anti-inflammatory activation states

Tamjeed Siddiqui, Starlee Lively, Roger Ferreira, Raymond Wong, Lyanne C SchlichterPMID: 25148577 DOI: 10.1371/journal.pone.0106087

Abstract

Microglia rapidly respond to CNS injury and disease and can assume a spectrum of activation states. While changes in gene expression and production of inflammatory mediators have been extensively described after classical (LPS-induced) and alternative (IL4-induced) microglial activation, less is known about acquired de-activation in response to IL10. It is important to understand how microglial activation states affect their migration and invasion; crucial functions after injury and in the developing CNS. We reported that LPS-treated rat microglia migrate very poorly, while IL4-treated cells migrate and invade much better. Having discovered that the lamellum of migrating microglia contains a large ring of podosomes--microscopic structures that are thought to mediate adhesion, migration and invasion--we hypothesized that IL4 and IL10 would differentially affect podosome expression, gene induction, migration and invasion. Further, based on the enrichment of the KCa2.3/SK3 Ca2+-activated potassium channel in microglial podosomes, we predicted that it regulates migration and invasion. We found both similarities and differences in gene induction by IL4 and IL10 and, while both cytokines increased migration and invasion, only IL10 affected podosome expression. KCa2.3 currents were recorded in microglia under all three activation conditions and KCNN3 (KCa2.3) expression was similar. Surprisingly then, of three KCa2.3 inhibitors (apamin, tamapin, NS8593), only NS8593 abrogated the increased migration and invasion of IL4 and IL10-treated microglia (and invasion of unstimulated microglia). This discrepancy was explained by the observed block of TRPM7 currents in microglia by NS8593, which occurred under all three activation conditions. A similar inhibition of both migration and invasion was seen with a TRPM7 inhibitor (AA-861) that does not block KCa2.3 channels. Thus, we conclude that TRPM7 (not KCa2.3) contributes to the enhanced ability of microglia to migrate and invade when in anti-inflammatory states. This will be an important consideration in developing TRPM7 inhibitors for treating CNS injury.5-Lipoxygenase and cysteinyl leukotriene receptor 1 regulate epidermal growth factor-induced cell migration through Tiam1 upregulation and Rac1 activation

Shigeyuki Magi, Yasushi Takemoto, Hiroki Kobayashi, Masato Kasamatsu, Takahiro Akita, Ayako Tanaka, Kei Takano, Etsu Tashiro, Yasuhiro Igarashi, Masaya ImotoPMID: 24350867 DOI: 10.1111/cas.12340

Abstract

Cell migration is an essential step for tumor metastasis. The small GTPase Rac1 plays an important role in cell migration. Previously, we reported that epidermal growth factor (EGF) induced two waves of Rac1 activation; namely, at 5 min and 12 h after stimulation. A second wave of EGF-induced Rac1 activation was required for EGF-induced cell migration, however, the spatiotemporal regulation of the second wave of EGF-induced Rac1 activation remains largely unclear. In this study, we found that 5-lipoxygenase (5-LOX) is activated in the process of EGF-induced cell migration, and that leukotriene C4 (LTC4 ) produced by 5-LOX mediated the second wave of Rac1 activation, as well as cell migration. Furthermore, these effects caused by LTC4 were found to be blocked in the presence of the antagonist of cysteinyl leukotriene receptor 1 (CysLT1). This blockage indicates that LTC4 -mediated CysLT1 signaling regulates the second EGF-induced wave of Rac1 activation. We also found that 5-LOX inhibitors, CysLT1 antagonists and the knockdown of CysLT1 inhibited EGF-induced T cell lymphoma invasion and metastasis-inducing protein 1 (Tiam1) expression. Tiam1 expression is required for the second wave of EGF-induced Rac1 activation in A431 cells. Therefore, our results indicate that the 5-LOX/LTC4 /CysLT1 signaling pathway regulates EGF-induced cell migration by increasing Tiam1 expression, leading to a second wave of Rac1 activation. Thus, CysLT1 may serve as a new molecular target for antimetastatic therapy. In addition, the CysLT1 antagonist, montelukast, which is used clinically for allergy treatment, might have great potential as a novel type of antimetastatic agent.Explore Compound Types